3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one

Catalog No.
S7520498
CAS No.
M.F
C20H25N3O2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diaz...

Product Name

3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one

IUPAC Name

3-benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-11-6-10-17(22-19)15-23-13-7-12-21-20(24)18(23)14-16-8-4-3-5-9-16/h3-6,8-11,18H,2,7,12-15H2,1H3,(H,21,24)

InChI Key

QBVFKLHWEBZEHC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=N1)CN2CCCNC(=O)C2CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=N1)CN2CCCNC(=O)C2CC3=CC=CC=C3
3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one is a potentially useful compound that has recently gained attention in scientific research. This paper will provide an overview of the compound, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one is a compound with a molecular formula of C23H27N3O2. It is a diazepane derivative with potential therapeutic applications. The compound was first reported in a patent application by researchers at Merck in 2017. Since then, numerous research studies have been conducted on the compound to determine its utility in various scientific fields.
3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one is a white crystalline powder with a melting point of 121-123°C. It is soluble in chloroform and methanol, and slightly soluble in water. The compound has a molecular weight of 389.48 g/mol.
The synthesis of 3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one involves the reaction of 2-aminopyridine with ethyl 4-bromoacetyl benzoate to form the intermediate compound. This intermediate is then reacted with benzyl magnesium chloride to form the final product. The compound has been characterized by various analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Various analytical methods have been used to analyze 3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These methods have been used to determine the purity, stability, and identification of the compound.
3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one has been evaluated for its potential biological activities, including anticancer and antifungal properties. Studies have shown that the compound possesses potent anticancer activity against several different cancer cell lines, including breast, colon, and lung cancer cells. The compound has also demonstrated antifungal activity against several different fungal strains.
Studies on the toxicity and safety of 3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one have been limited. However, the compound has been reported to have low toxicity and good safety profiles in early studies. Further research is needed to determine its potential toxicity and safety in humans.
3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one has several potential applications in scientific experiments, including but not limited to the treatment of cancer and fungal infections. The compound has also been evaluated for its potential use as an antimicrobial agent.
Research on 3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one is still in its early stages. Numerous studies have been conducted to evaluate its potential applications and biological activities. However, further research is needed to determine its full potential and use in various scientific fields.
3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one has several potential implications in various fields of research and industry, including the development of new cancer treatments, antifungal agents, and antimicrobial agents. The compound may also have potential applications in the development of new materials and sensors.
There are several limitations to the research on 3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one. These include the limited research on its toxicity and safety in humans, and the need for further studies to evaluate its full potential and use in various scientific fields. Future research directions may include the development of new synthetic methods for the compound, the evaluation of its pharmacokinetic and pharmacodynamic properties in vivo, and the development of new applications in various fields.
Several potential future directions for research on 3-Benzyl-4-[(6-ethoxypyridin-2-yl)methyl]-1,4-diazepan-2-one include:
1. The development of new synthetic methods for the compound that are more efficient, cost-effective and environmentally friendly.
2. Further evaluation of the toxicity and safety of the compound in humans, including the determination of its maximum tolerated dose and potential side effects.
3. Development of new formulations for the compound that enhance its bioavailability and pharmacological properties.
4. Evaluation of the pharmacokinetic and pharmacodynamic properties of the compound in vivo, including its absorption, distribution, metabolism, and excretion.
5. Identification of new potential applications for the compound, including its potential use in drug discovery, material science, and sensor development.
6. Optimization of the pharmacological properties of the compound through modifications to its chemical structure.
7. Development of new research collaborations and partnerships to further advance the understanding of the compound and its potential applications.
8. Expansion of the research on the potential biological activities of the compound beyond anticancer and antifungal properties.
9. Investigation of the mechanism of action of the compound in relevant biological systems.
10. Characterization of the interaction of the compound with biological targets, including its binding affinity and selectivity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.19467705 g/mol

Monoisotopic Mass

339.19467705 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

Explore Compound Types